molecular formula C8H6ClN3O B8797520 2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]pyridine

2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]pyridine

Cat. No. B8797520
M. Wt: 195.60 g/mol
InChI Key: RTMRFJFUZOPGML-UHFFFAOYSA-N
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Patent
US08097594B2

Procedure details

Step-1: To the stirred solution of 2-chloroacetamidoxime (1.0 g, 9.2 mmol, prepared as per the procedure given in PCT/US02/22897) in toluene (15 ml) was added nicotinyl chloride (1.37 g, 9.67 mmol) and heated at 110° C. for 4 hr. The reaction mixture was diluted with ethyl acetate (50 ml) and washed with aqueous saturated sodium bicarbonate solution (2×25). Organic layer was evaporated under vacuum to yield the crude product. The crude product was purified using silica gel column chromatography (15% Acetone-Hexane) to give 2-(3-chloromethyl-[1,2,4]-oxadiazole-5-yl)-pyridine in 55% (0.550 g) yield. MS: m/z: 196.7 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.37 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3](=[N:5][OH:6])[NH2:4].C(Cl)[C:8]1[CH:13]=[CH:12][CH:11]=[N:10][CH:9]=1.[C:15]1(C)C=CC=CC=1>C(OCC)(=O)C>[Cl:1][CH2:2][C:3]1[N:4]=[C:15]([C:9]2[CH:8]=[CH:13][CH:12]=[CH:11][N:10]=2)[O:6][N:5]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(N)=NO
Step Two
Name
Quantity
1.37 g
Type
reactant
Smiles
C(C1=CN=CC=C1)Cl
Step Three
Name
Quantity
15 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with aqueous saturated sodium bicarbonate solution (2×25)
CUSTOM
Type
CUSTOM
Details
Organic layer was evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
to yield the crude product
CUSTOM
Type
CUSTOM
Details
The crude product was purified

Outcomes

Product
Name
Type
product
Smiles
ClCC1=NOC(=N1)C1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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